2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline
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Overview
Description
2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and an aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)aniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
2-Cyclopropoxy-N-methyl-4-(trifluoromethyl)aniline can be compared with other similar compounds such as:
4-(Trifluoromethyl)aniline: This compound lacks the cyclopropoxy and N-methyl groups, making it less complex and potentially less active in certain applications.
2-(Trifluoromethyl)aniline: Similar to 4-(trifluoromethyl)aniline but with the trifluoromethyl group in a different position, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-15-9-5-2-7(11(12,13)14)6-10(9)16-8-3-4-8/h2,5-6,8,15H,3-4H2,1H3 |
InChI Key |
VZODZCJRHAICCQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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